molecular formula C14H14FNO2 B3322044 2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid CAS No. 1414958-14-7

2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid

Cat. No.: B3322044
CAS No.: 1414958-14-7
M. Wt: 247.26 g/mol
InChI Key: NNNQFPANWTZLPC-UHFFFAOYSA-N
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Description

2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by a fluorine atom at the 2-position and a carboxylic acid group at the 6-position of the hexahydro-cyclohepta[b]indole structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting it to different derivatives.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, influencing their activity. The compound may modulate signaling pathways or inhibit specific enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure but different functional groups.

    5-Fluoroindole:

    Indole-2-carboxylic acid: Another indole derivative with a carboxylic acid group at a different position.

Uniqueness

2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the fluorine atom and the carboxylic acid group enhances its reactivity and potential interactions with biological targets, setting it apart from other indole derivatives .

Properties

IUPAC Name

2-fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2/c15-8-5-6-12-11(7-8)9-3-1-2-4-10(14(17)18)13(9)16-12/h5-7,10,16H,1-4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNQFPANWTZLPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C(C1)C(=O)O)NC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201154878
Record name Cyclohept[b]indole-6-carboxylic acid, 2-fluoro-5,6,7,8,9,10-hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201154878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414958-14-7
Record name Cyclohept[b]indole-6-carboxylic acid, 2-fluoro-5,6,7,8,9,10-hexahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414958-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohept[b]indole-6-carboxylic acid, 2-fluoro-5,6,7,8,9,10-hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201154878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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